3,5,7-Trioxononanedioic acid
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Overview
Description
3,5,7-Trioxononanedioic acid is an organic compound with the molecular formula C9H10O7. It is also known by its IUPAC name, Nonanedioic acid, 3,5,7-trioxo-. This compound is characterized by the presence of three oxo groups at the 3rd, 5th, and 7th positions on a nonanedioic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trioxononanedioic acid typically involves the oxidation of nonanedioic acid derivatives. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5,7-Trioxononanedioic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxo derivatives.
Reduction: Reduction reactions typically yield hydroxyl derivatives.
Substitution: The oxo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) for introducing halogen atoms.
Major Products Formed:
Oxidation: Higher oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,5,7-Trioxononanedioic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5,7-Trioxononanedioic acid involves its interaction with specific molecular targets. The oxo groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress responses .
Comparison with Similar Compounds
- 3,5,7-Trioxoazelaic acid
- 3,5,7-Trioxononandisäure
Comparison: 3,5,7-Trioxononanedioic acid is unique due to its specific arrangement of oxo groups, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in oxidation and reduction reactions, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
93841-16-8 |
---|---|
Molecular Formula |
C9H10O7 |
Molecular Weight |
230.17 g/mol |
IUPAC Name |
3,5,7-trioxononanedioic acid |
InChI |
InChI=1S/C9H10O7/c10-5(1-6(11)3-8(13)14)2-7(12)4-9(15)16/h1-4H2,(H,13,14)(H,15,16) |
InChI Key |
DVJQEIZBKGXTIR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CC(=O)CC(=O)O)C(=O)CC(=O)O |
Origin of Product |
United States |
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